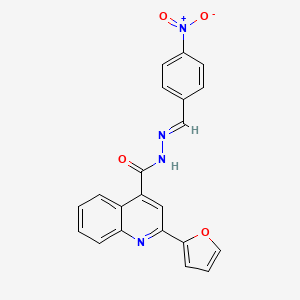![molecular formula C16H13ClF3NO2 B5716033 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been studied extensively in the scientific community due to its potential therapeutic applications for the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Mécanisme D'action
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 works by binding to a specific site on the this compound protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, which in turn inhibits the transport of chloride ions across cell membranes. This leads to an increase in the hydration of mucus in the respiratory and digestive systems, which can help to alleviate the symptoms of cystic fibrosis.
Biochemical and physiological effects:
This compound(inh)-172 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound(inh)-172 is able to inhibit the activity of the this compound protein in a dose-dependent manner. In vivo studies have shown that this compound(inh)-172 is able to increase the hydration of mucus in the respiratory and digestive systems, which can help to alleviate the symptoms of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied in vitro and in vivo, which makes it a well-characterized tool compound for the study of this compound function. One limitation is that it is a non-specific inhibitor that can also inhibit other ion channels and transporters. Another limitation is that it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Orientations Futures
There are several future directions for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172. One direction is the development of more specific inhibitors that target the this compound protein without affecting other ion channels and transporters. Another direction is the development of more potent inhibitors that are able to increase the hydration of mucus in the respiratory and digestive systems to a greater extent than this compound(inh)-172. Additionally, the use of this compound(inh)-172 as a therapeutic agent for the treatment of cystic fibrosis is an area of active research, and future studies will be needed to determine its efficacy and safety in clinical trials.
Méthodes De Synthèse
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 involves several steps, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-methylphenol to form 4-(4-methylphenoxy)-2-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 has been extensively studied in the scientific community due to its potential therapeutic applications for the treatment of cystic fibrosis. Studies have shown that this compound(inh)-172 is able to inhibit the activity of the this compound protein, which is responsible for regulating the transport of chloride ions across cell membranes. This inhibition leads to an increase in the hydration of mucus in the respiratory and digestive systems, which can help to alleviate the symptoms of cystic fibrosis.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-2-5-12(6-3-10)23-9-15(22)21-14-7-4-11(17)8-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLZCKUATZZSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)

![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)




![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
